molecular formula C6H3BrClNO B1323207 6-Bromonicotinoyl chloride CAS No. 740841-42-3

6-Bromonicotinoyl chloride

Cat. No.: B1323207
CAS No.: 740841-42-3
M. Wt: 220.45 g/mol
InChI Key: HCSKIFVMDNEHCD-UHFFFAOYSA-N
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Description

It features a pyridine ring substituted with a bromine atom at the 6-position and a carbonyl chloride group at the 3-position. This compound is primarily used as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its reactivity in nucleophilic acyl substitution and cross-coupling reactions. Its bromine substituent enhances steric and electronic effects, influencing reactivity compared to chloro or unsubstituted analogs.

Properties

IUPAC Name

6-bromopyridine-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClNO/c7-5-2-1-4(3-9-5)6(8)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCSKIFVMDNEHCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40634525
Record name 6-Bromopyridine-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40634525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

740841-42-3
Record name 6-Bromopyridine-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40634525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

6-Bromonicotinoyl chloride can be synthesized from 6-bromonicotinic acid. The typical synthetic route involves the reaction of 6-bromonicotinic acid with thionyl chloride under reflux conditions . The reaction proceeds as follows:

Chemical Reactions Analysis

Nucleophilic Acyl Substitution Reactions

The acyl chloride group in 6-bromonicotinoyl chloride undergoes nucleophilic substitution with diverse nucleophiles, forming esters, amides, and acids.

Key Reactions:

ReactantProductConditionsYield/NotesSource
MethanolMethyl 6-bromonicotinateRT, pyridine85% yield; m.p. 53–55°C
AnilineN-Phenyl-6-bromonicotinamideDCM, 0°C to RT78% yield; Cl 15.10%
Water6-Bromonicotinic acidAqueous hydrolysisQuantitative

Mechanism:

  • Alcohols/Amines: Proceeds via an Sₙ2 mechanism, where the nucleophile attacks the electrophilic carbonyl carbon, displacing chloride. Pyridine or DIPEA is often used to scavenge HCl .

  • Hydrolysis: Rapid reaction with water yields 6-bromonicotinic acid, facilitated by the electron-withdrawing bromine enhancing acyl chloride reactivity .

Coupling Reactions with Aromatic Systems

This compound participates in Friedel-Crafts acylation and metal-catalyzed cross-couplings.

Examples:

SubstrateProductCatalyst/ConditionsOutcomeSource
Benzene3-Benzoyl-6-bromo-pyridineAlCl₃, refluxm.p. 53–55°C; Cl 15.92%
4-Fluorobenzene3-(4-Fluorobenzoyl)-6-bromo-pyridineSOCl₂, 75°CF 8.13%; regioselective

Regioselectivity:

  • The bromine at C6 directs electrophilic substitution to C3 or C5 positions due to its electron-withdrawing effect .

Azide-Based Cycloadditions

Reactions with azides yield heterocycles, leveraging both the acyl chloride and bromine moieties.

Example Reaction:

Azide SourceProductConditionsOutcomeSource
NaN₃6-Bromo-nicotinoyl tetrazoleDMF, 90°C72% yield; m.p. 98–99°C

Application:

  • Tetrazole products serve as bioisosteres in medicinal chemistry, with the bromine enabling further functionalization .

Elimination and Rearrangement Pathways

Under basic conditions, this compound may undergo elimination or Curtius-type rearrangements.

Observed Pathways:

ConditionsProductMechanismNotesSource
DBU, DCM6-Bromo-nicotinonitrileDehydrohalogenationRequires anhydrous conditions
NaN₃, heatIsocyanate intermediateCurtius rearrangementTrapped with amines

Stability and Side Reactions

  • Thermal Decomposition: Degrades above 150°C, releasing Br₂ and CO .

  • Light Sensitivity: Bromine promotes photolytic cleavage; storage in amber vials is recommended .

Scientific Research Applications

Biochemistry

Application Summary:
In biochemistry, 6-Bromonicotinoyl chloride is primarily utilized for synthesizing coordination compounds that play critical roles in biological systems. These compounds are essential for the uptake and storage of transition metals, which are vital for numerous biological processes.

Methods of Application:
The compound is employed to create chelating agents that bind transition metals, facilitating their transport and storage within cells. Experimental procedures typically involve complexation reactions conducted under controlled laboratory conditions.

Results and Outcomes:
Studies indicate that coordination compounds synthesized with this compound effectively bind metals such as iron, enhancing their bioavailability and addressing deficiencies like anemia.

Pharmaceutical Research

Application Summary:
this compound serves as a precursor in the synthesis of various drug molecules targeting neurological pathways and diseases.

Methods of Application:
This compound is integrated into synthetic routes to develop pharmacologically active agents.

Results and Outcomes:
Research has shown promising results in drug efficacy and specificity when utilizing derivatives of this compound.

Analytical Chemistry

Application Summary:
In analytical chemistry, the compound acts as a standard or reference material in various analytical techniques.

Methods of Application:
It is commonly used in chromatography and spectroscopy as a comparison standard due to its well-defined properties.

Results and Outcomes:
The incorporation of this compound has improved the accuracy and reliability of analytical methods, leading to precise measurements in research and quality control.

Material Science

Application Summary:
The compound is pivotal in developing new materials with specific electronic or photonic properties.

Methods of Application:
It modifies the surface properties of materials or acts as a building block in synthesizing polymers and composites.

Results and Outcomes:
Materials synthesized with this compound exhibit enhanced performance characteristics such as increased conductivity or improved light absorption.

Catalysis Research

Application Summary:
In catalysis research, this compound is utilized to develop new catalysts that enhance the rate of chemical reactions.

Methods of Application:
The compound modifies the active sites of catalysts or serves as a ligand to transition metals in catalytic systems.

Results and Outcomes:
Catalysts developed using this compound have demonstrated significantly increased reaction rates and yields, optimizing processes for fine chemical synthesis.

Environmental Chemistry

Application Summary:
The compound is explored for its potential use in degrading pollutants and synthesizing environmentally friendly materials.

Methods of Application:
Research focuses on understanding its interactions with pollutants and its incorporation into materials designed to capture or break down harmful substances.

Results and Outcomes:
Preliminary findings suggest that materials synthesized with this compound show promise in capturing carbon dioxide and other greenhouse gases.

Nanotechnology

Application Summary:
In nanotechnology, this compound is used to create nanoscale materials with specific properties such as conductivity or reactivity.

Methods of Application:
The compound functionalizes nanoparticle surfaces or acts as a precursor in synthesizing nanocomposites through controlled deposition techniques.

Results and Outcomes:
Nanomaterials developed with this compound exhibit unique electronic properties that open new avenues for applications in electronics and medicine.

Agrochemical Research

Application Summary:
this compound is investigated for developing new pesticides and herbicides that are more specific and environmentally friendly.

Methods of Application:
It serves as a building block for synthesizing active ingredients aimed at pest control while minimizing harm to non-target species.

Results and Outcomes:
Agrochemicals incorporating this compound have shown increased efficacy against pests without adverse effects on the environment.

Food Chemistry

Application Summary:
In food chemistry, the compound is studied for its potential applications in food preservation and enhancing flavor or nutritional value.

Methods of Application:
Research investigates its antimicrobial properties and ability to react with other compounds to form flavor-enhancing molecules.

Results and Outcomes:
Experiments indicate that this compound can extend the shelf life of certain foods while contributing to flavor development.

Polymer Chemistry

Application Summary:
The compound plays a role in modifying polymers to impart specific characteristics such as thermal stability or mechanical strength.

Methods of Application:
It is utilized in copolymerization processes or as a crosslinking agent during polymer synthesis.

Field of Application Summary of Use Key Results/Outcomes
BiochemistrySynthesis of coordination compoundsEnhanced metal bioavailability
Pharmaceutical ResearchPrecursor for drug synthesisImproved drug efficacy
Analytical ChemistryReference standard in techniquesIncreased measurement accuracy
Material ScienceDevelopment of new materialsEnhanced conductivity/light absorption
Catalysis ResearchCatalyst developmentIncreased reaction rates/yields
Environmental ChemistryPollutant degradationPromising carbon capture capabilities
NanotechnologyNanoscale material creationUnique electronic properties
Agrochemical ResearchPesticide/herbicide synthesisIncreased pest control efficacy
Food ChemistryFood preservation & flavor enhancementExtended shelf life & flavor development
Polymer ChemistryPolymer modificationImproved thermal/mechanical properties

Mechanism of Action

The mechanism of action of 6-bromonicotinoyl chloride is primarily based on its reactivity as an acyl chloride. It reacts with nucleophiles to form various derivatives, which can then interact with biological targets or undergo further chemical transformations. The molecular targets and pathways involved depend on the specific derivatives formed and their intended applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of 6-bromonicotinoyl chloride with structurally related compounds, focusing on molecular properties, reactivity, and applications.

Data Table: Key Properties of this compound and Analogs

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity Profile Applications
This compound - C₆H₃BrClNO ~220.45 (estimated) 6-Br, 3-COCl High electrophilicity, cross-coupling Pharmaceutical intermediates
6-Chloronicotinoyl chloride 58757-38-3 C₆H₃Cl₂NO 175.996 6-Cl, 3-COCl Moderate electrophilicity Agrochemical synthesis
Nicotinoyl chloride 32156-08-4 C₆H₄ClNO 141.55 3-COCl (unsubstituted) High reactivity in acylations Polymer catalysts, drug synthesis
2-Chloronicotinoyl chloride 2942-59-6 C₆H₃Cl₂NO 175.996 2-Cl, 3-COCl Steric hindrance reduces reactivity Specialty chemical synthesis

Structural and Reactivity Analysis

  • Halogen Effects: The 6-bromo substituent in this compound introduces greater steric bulk and a stronger electron-withdrawing effect compared to 6-chloro analogs. This enhances its reactivity in Suzuki-Miyaura cross-couplings, where bromine acts as a superior leaving group . In contrast, 6-chloronicotinoyl chloride (CAS 58757-38-3) exhibits lower molecular weight (175.996 vs. ~220.45 g/mol) and milder reactivity, making it preferable for controlled acylations in agrochemicals .
  • Positional Isomerism: 2-Chloronicotinoyl chloride (2-Cl substitution) demonstrates reduced reactivity due to steric hindrance near the carbonyl chloride, limiting its utility in large-molecule synthesis.

Solubility and Stability

  • This compound is less soluble in polar solvents (e.g., water) compared to 6-chloro derivatives due to increased hydrophobicity from bromine.
  • Both bromo and chloro analogs are moisture-sensitive, but brominated compounds may exhibit faster hydrolysis rates owing to the weaker C-Br bond.

Biological Activity

6-Bromonicotinoyl chloride is a chemical compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

This compound is derived from nicotinic acid and features a bromine substituent at the 6-position of the pyridine ring. It is primarily utilized as an intermediate in organic synthesis, particularly for creating various biologically active compounds. The synthesis typically involves the chlorination of 6-bromonicotinic acid, leading to the formation of the corresponding acyl chloride.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Antimicrobial Activity : Several studies have reported that derivatives of nicotinic acid exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against a range of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
  • Antiviral Activity : Research indicates that certain pyridine derivatives possess antiviral properties. The mechanism often involves inhibition of viral replication or interference with viral entry into host cells .
  • Antioxidant Properties : Nicotinic acid derivatives, including those related to this compound, have been noted for their antioxidant capabilities. These properties are crucial for protecting cells from oxidative stress and related damage .

The mechanisms by which this compound exerts its biological effects are still under investigation. However, several potential pathways have been identified:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes that are crucial for microbial survival. For example, nicotinamidases are known to play a role in the metabolism of nicotinamide, and their inhibition can lead to reduced viability in pathogenic organisms .
  • Interference with Cellular Processes : The compound may interfere with cellular signaling pathways or metabolic processes essential for pathogen survival. This interference can result in increased susceptibility to other antimicrobial agents .
  • Oxidative Stress Induction : Some studies suggest that these compounds can induce oxidative stress in microbial cells, leading to cell death .

Table 1: Summary of Biological Activities

Activity TypeTested Strains/ConditionsObservationsReference
AntimicrobialS. aureus, E. coliMIC values ranging from 6.25–12.5 μg/mL
AntiviralVarious viral strainsInhibition of viral replication observed
AntioxidantCell linesSignificant reduction in oxidative stress markers

Notable Research Findings

  • A study demonstrated that derivatives similar to this compound exhibited broad-spectrum antibacterial activity with minimum inhibitory concentrations (MIC) as low as 6.25 μg/mL against Staphylococcus aureus and Pseudomonas aeruginosa .
  • Another investigation highlighted the compound's potential as an antiviral agent, where it was found to inhibit viral replication in vitro, suggesting its utility in developing therapeutic agents against viral infections .
  • Research focusing on antioxidant properties indicated that nicotinic acid derivatives could reduce oxidative damage in cellular models, thereby supporting their role in therapeutic applications aimed at oxidative stress-related diseases .

Q & A

Q. What are the standard synthetic routes for preparing 6-Bromonicotinoyl chloride, and what analytical techniques are critical for confirming its purity and structure?

  • Methodological Answer : Synthesis typically involves bromination of nicotinoyl chloride derivatives under controlled conditions (e.g., using PBr₃ or HBr in anhydrous solvents). Key analytical steps include:
  • NMR Spectroscopy : Compare 1^1H and 13^{13}C spectra with literature data to confirm substitution patterns and bromine positioning.
  • Melting Point Analysis : Validate purity by matching observed mp (e.g., 54–55°C for analogous brominated compounds like 6-Bromoquinoxaline ) against established values.
  • FTIR : Identify functional groups (C=O, C-Br) via characteristic absorption bands (e.g., C-Br stretch ~560 cm⁻¹).
    Ensure experimental details (solvents, catalysts, temperatures) are thoroughly documented for reproducibility .

Q. How should researchers handle and store this compound to maintain its stability during experimental use?

  • Methodological Answer :
  • Storage : Store in airtight, light-resistant containers at low temperatures (0–6°C, as recommended for similar halogenated compounds ).
  • Handling : Use inert atmospheres (N₂/Ar) to prevent hydrolysis or oxidation. Pre-dry solvents (e.g., molecular sieves) to minimize moisture.
  • Stability Monitoring : Periodically check via TLC or NMR for decomposition (e.g., formation of nicotinic acid derivatives).

Advanced Research Questions

Q. What strategies can resolve discrepancies in reported melting points or spectral data for this compound across different studies?

  • Methodological Answer :
  • Cross-Validation : Use multiple techniques (e.g., DSC for precise mp determination alongside NMR/FTIR) to confirm structural integrity .
  • Literature Review : Prioritize peer-reviewed journals over vendor catalogs for reliable data, as commercial sources may lack rigorous validation .
  • Reproducibility Tests : Synthesize the compound using alternative routes (e.g., Grignard bromination vs. electrophilic substitution) to isolate variables affecting physical properties .

Q. How can reaction conditions be optimized when using this compound as a reagent in multi-step syntheses?

  • Methodological Answer :
  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for improved solubility and reaction rates, balancing against purification challenges.
  • Catalytic Additives : Evaluate Lewis acids (e.g., ZnCl₂) to enhance electrophilicity in coupling reactions.
  • Kinetic Profiling : Use in-situ monitoring (e.g., HPLC or Raman spectroscopy) to identify optimal temperature and stoichiometry .

Q. What are the common side reactions encountered during the synthesis of this compound, and how can they be minimized or characterized?

  • Methodological Answer :
  • Side Reactions : Hydrolysis to 6-Bromonicotinic acid, dimerization via nucleophilic aromatic substitution.
  • Mitigation : Use excess brominating agents and strictly control reaction moisture levels.
  • Characterization : Employ LC-MS or GC-MS to detect byproducts; compare retention times with synthesized standards .

Q. How to design a kinetic study to evaluate the reactivity of this compound under varying catalytic conditions?

  • Methodological Answer :
  • Experimental Design :

Variable Selection : Test catalysts (e.g., Pd, Cu), temperatures, and solvent polarities.

Data Collection : Use pseudo-first-order kinetics with excess nucleophile (e.g., aniline) to track substrate depletion via UV-Vis or 1^1H NMR.

Statistical Analysis : Apply Arrhenius or Eyring equations to derive activation parameters.

  • Validation : Replicate experiments under identical conditions to ensure statistical significance .

Data Reporting and Reproducibility

Q. How should researchers document experimental procedures for this compound to ensure reproducibility?

  • Methodological Answer :
  • Detailed Protocols : Include exact reagent grades, purification methods (e.g., distillation for solvents), and equipment calibration data.
  • Supporting Information : Provide raw spectral data (e.g., NMR peaks, IR spectra) and chromatograms in supplementary files, formatted as per journal guidelines .
  • Error Reporting : Quantify uncertainties (e.g., ±0.5°C for mp measurements) and note batch-to-batch variability .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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